1-Chloro-4-(cyclohexylmethoxy)-2-iodobenzene
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Overview
Description
1-Chloro-4-(cyclohexylmethoxy)-2-iodobenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with chlorine, iodine, and a cyclohexylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(cyclohexylmethoxy)-2-iodobenzene typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 1-chloro-2-iodobenzene.
Formation of Cyclohexylmethanol: Cyclohexylmethanol is prepared separately.
Etherification Reaction: The final step involves the etherification of 1-chloro-2-iodobenzene with cyclohexylmethanol under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(cyclohexylmethoxy)-2-iodobenzene can undergo several types of chemical reactions:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst is often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield a phenol derivative.
Scientific Research Applications
1-Chloro-4-(cyclohexylmethoxy)-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of halogenated aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(cyclohexylmethoxy)-2-iodobenzene involves its interaction with various molecular targets. The presence of halogen atoms makes it reactive towards nucleophiles, allowing it to participate in substitution reactions. The cyclohexylmethoxy group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-methoxy-2-iodobenzene: Similar structure but with a methoxy group instead of a cyclohexylmethoxy group.
1-Chloro-4-(cyclohexylmethoxy)benzene: Lacks the iodine atom.
1-Iodo-4-(cyclohexylmethoxy)benzene: Lacks the chlorine atom.
Uniqueness
1-Chloro-4-(cyclohexylmethoxy)-2-iodobenzene is unique due to the presence of both chlorine and iodine atoms on the benzene ring, along with the bulky cyclohexylmethoxy group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-chloro-4-(cyclohexylmethoxy)-2-iodobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClIO/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGRQZPHSWJILP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC(=C(C=C2)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClIO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.62 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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